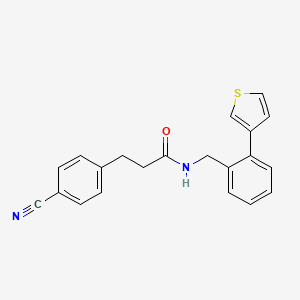![molecular formula C22H22N4O4 B2584408 N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1189432-17-4](/img/structure/B2584408.png)
N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenoxy group, an ethyl chain, and a pyrimidoindole core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the methoxyphenoxyethyl intermediate: This involves the reaction of 2-methoxyphenol with an appropriate ethylating agent under basic conditions.
Construction of the pyrimidoindole core: This step involves the cyclization of a suitable precursor, such as an indole derivative, with a pyrimidine moiety under acidic or basic conditions.
Coupling of the intermediates: The final step involves coupling the methoxyphenoxyethyl intermediate with the pyrimidoindole core using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane at room temperature.
Reduction: NaBH4 (Sodium borohydride) in methanol at 0°C.
Substitution: NaH (Sodium hydride) in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its unique structure.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of specific metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is unique due to its complex structure, which combines multiple functional groups and a heterocyclic core. This structural complexity may confer unique biological activities and chemical reactivity, distinguishing it from simpler compounds like cetylpyridinium chloride and domiphen bromide .
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-7-8-16-15(11-14)20-21(25-16)22(28)26(13-24-20)12-19(27)23-9-10-30-18-6-4-3-5-17(18)29-2/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEVYHNHFZTDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCCOC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)
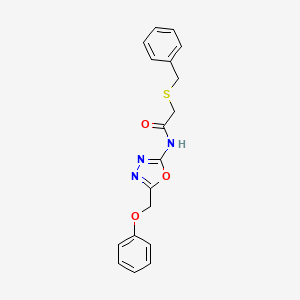
![2-Ethyl-5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2584329.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-3-CARBOXAMIDE](/img/structure/B2584330.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2584333.png)
![[(2-BROMO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2584339.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2584341.png)
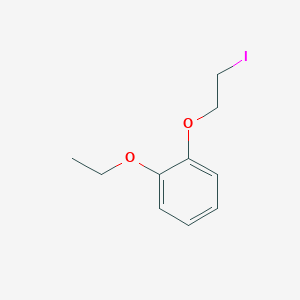
![6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2584343.png)
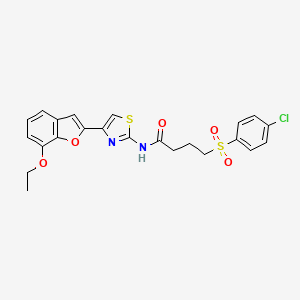
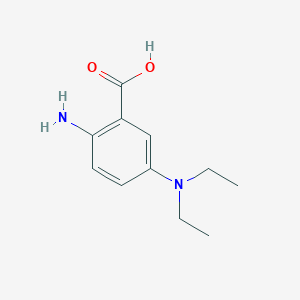
![2-{2-[3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2584346.png)
